1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one
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Overview
Description
1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one is a synthetic organic compound that features a piperidinone core substituted with trimethyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using 3,4,5-trimethoxybenzyl chloride as the starting material.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone core to a piperidine ring.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyamphetamine: A compound with a similar trimethoxyphenyl group but different core structure.
1-(2,4,5-Trimethylphenyl)ethanone: Another compound with a trimethylphenyl group but different functional groups.
Uniqueness
1,5,5-Trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one is unique due to its combination of a piperidinone core with both trimethyl and trimethoxyphenyl substitutions, which confer distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73608-62-5 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1,5,5-trimethyl-2-(3,4,5-trimethoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C17H25NO4/c1-17(2)10-18(3)12(9-15(17)19)11-7-13(20-4)16(22-6)14(8-11)21-5/h7-8,12H,9-10H2,1-6H3 |
InChI Key |
DDAVSDCFCRCGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CC1=O)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
Origin of Product |
United States |
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